molecular formula C22H18ClN3OS B2643142 2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide CAS No. 339101-12-1

2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide

Cat. No.: B2643142
CAS No.: 339101-12-1
M. Wt: 407.92
InChI Key: NGHLVTYTJSKICX-UHFFFAOYSA-N
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Description

2-(2-(((2-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H18ClN3OS and its molecular weight is 407.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities have been explored for their potent and selective activities against various pathogens. For example, derivatives derived from the benzimidazole scaffold have shown promising results against the gastric pathogen Helicobacter pylori. A particular compound demonstrated low minimal inhibition concentration (MIC) values against different clinically relevant H. pylori strains, including strains resistant to common treatments. These findings indicate the potential of related compounds in developing novel anti-H. pylori agents, highlighting their significance in addressing antibiotic resistance and improving treatment outcomes (Carcanague et al., 2002).

Antiprotozoal Activity

Benzimidazole derivatives have also been identified for their strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. Research indicates that these compounds exhibit IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, the standard treatment for these parasites. This suggests the potential of these compounds in developing new treatments for protozoal infections, offering alternatives to current therapies and addressing drug resistance issues (Pérez‐Villanueva et al., 2013).

Antifolate Activity

Benzimidazole derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and antibacterial agents. These compounds, including those with substituted phenylsulfanyl groups, have demonstrated potent activity against human TS, suggesting their utility in cancer treatment and the development of novel antibacterial agents (Gangjee et al., 1996).

High-Refractive-Index Materials

Research on thiophenyl-substituted benzidines, which share structural motifs with the compound of interest, has led to the development of transparent polyimides with high refractive indices and small birefringences. These materials demonstrate significant thermomechanical stabilities, indicating their potential applications in optoelectronics and advanced photonics (Tapaswi et al., 2015).

Anti-Inflammatory Activity

Benzimidazole derivatives have been assessed for their anti-inflammatory activity, showing moderate to considerable effects in carrageenan-induced rat hind paw edema models. This suggests their potential application in developing anti-inflammatory treatments, contributing to the management of inflammatory diseases (Manjula et al., 2011).

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c23-17-10-4-7-13-20(17)28-15-21-25-18-11-5-6-12-19(18)26(21)14-22(27)24-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHLVTYTJSKICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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